3-Fluorophenetrazine Hydrochloride
Description
Chemical Nomenclature and Registry Information
The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(3-fluorophenyl)-3-methylmorpholine, which accurately describes the structural arrangement of functional groups within the molecule. The compound possesses multiple registry identifications, with the Chemical Abstracts Service number 1350768-28-3 assigned to the free base form and 1803562-83-5 designated for the hydrochloride salt variant. Alternative nomenclature includes the designation PAL-593, which appears in patent literature and research publications.
The compound maintains several synonymous chemical names that reflect different naming conventions. These include 2-(3-fluorophenyl)-3-methylmorpholine hydrochloride, morpholine 2-(3-fluorophenyl)-3-methyl-, and the simplified designation 3-fluorophenmetrazine hydrochloride. The International Nonproprietary Name established for this substance is 3-fluorophenmetrazine, providing standardized nomenclature for scientific and regulatory communications.
Molecular Formula and Structural Composition
The molecular composition of 3-fluorophenmetrazine differs between its free base and salt forms. The free base exhibits the molecular formula C₁₁H₁₄FNO with a corresponding molecular weight of 195.23 grams per mole. The hydrochloride salt variant displays the molecular formula C₁₁H₁₅ClFNO, reflecting the addition of the hydrochloride moiety, resulting in an increased molecular weight of 231.69 grams per mole.
The structural framework incorporates a morpholine ring system with a 3-fluorophenyl substituent at the 2-position and a methyl group at the 3-position. The International Chemical Identifier string InChI=1S/C11H14FNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 provides precise connectivity information for computational applications. The corresponding simplified molecular-input line-entry system representation CC1C(OCCN1)C2=CC(=CC=C2)F demonstrates the atomic connectivity in linear format.
Properties
Molecular Formula |
C₁₂H₁₇ClFNO |
|---|---|
Molecular Weight |
245.72 |
Synonyms |
3-Ethyl-2-(3-fluorophenyl)morpholine Hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-Fluorophenetrazine Hydrochloride (C11H15ClFNO) is classified as a norepinephrine-dopamine releasing agent. Its mechanism involves the inhibition of the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound exhibits minimal efficacy as a serotonin releaser, which differentiates it from other stimulants like amphetamine .
Key Pharmacological Properties:
Psychopharmacology Studies
Research has indicated that 3-FPM acts similarly to traditional stimulants but with a distinct profile. It has been used in studies exploring its effects on mood, cognition, and physical performance. For instance, its stimulant properties have been evaluated in both animal models and human trials to assess potential therapeutic uses in conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy .
Toxicological Assessments
The compound has been implicated in various case studies related to substance misuse and overdose. Notably, its presence has been documented in several intoxication cases, leading to severe health complications such as acute kidney injury and respiratory distress. These findings underscore the importance of understanding its toxicological profile for public health and safety .
Table: Summary of Toxicological Findings
Analytical Methods for Detection
Detection of 3-FPM in biological samples is critical for clinical toxicology. Various analytical techniques have been developed:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for identifying metabolites in urine samples.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Effective for quantifying levels of the compound in plasma.
- Immunoassay Techniques : Rapid screening methods for detecting synthetic cathinones in blood and serum samples .
Clinical Relevance
Case studies highlight both the therapeutic potential and risks associated with 3-FPM:
- A study involving a cohort of patients misusing the substance revealed significant adverse effects but also provided insights into its psychoactive properties.
- Another case reported a patient who mistakenly ingested a high dose due to mislabeling, resulting in severe health complications but ultimately recovery after intensive care .
Comparison with Similar Compounds
Structural Differences and Reactivity
- Fluorine vs. Chlorine/Nitro Groups : The electron-withdrawing fluorine substituent in 3-Fluorophenylhydrazine HCl enhances electrophilic substitution reactivity compared to chlorine or nitro groups, enabling selective functionalization in heterocyclic synthesis .
- Trifluoromethyl Derivatives : Compounds like 3-Trifluoromethylphenylhydrazine HCl (CAS 3107-33-3) exhibit increased lipophilicity and metabolic stability, making them valuable in medicinal chemistry .
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying 3-Fluorophenetrazine Hydrochloride in research samples?
Answer: this compound should be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . For HPLC, a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (optimized ratio) is commonly used for hydrochloride salts . GC-MS with electron ionization (EI) can provide structural confirmation via fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the morpholine ring and fluorophenyl substituents . Ensure reference materials are ISO 17025-certified and batch-specific Certificates of Analysis (CoA) are reviewed for purity (>98%) and traceability .
Q. How should researchers ensure stability and proper storage of this compound solutions?
Answer: Stock solutions (e.g., 10 mM in methanol or DMSO) should be stored in aliquoted, tightly sealed vials at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles. While specific stability data for this compound is limited, analogous arylcyclohexylamine compounds show stability for ≥5 years under these conditions . For solid forms, store in a desiccator at room temperature, adhering to the manufacturer’s storage guidelines (e.g., Cayman Chemical’s recommendations for phenetrazine derivatives) .
Q. What synthetic strategies are employed to prepare this compound?
Answer: Synthesis typically involves halogenation of the phenetrazine core. A plausible route includes:
Morpholine Ring Formation : Condensation of 3-ethylamino alcohols with fluorophenyl precursors.
Hydrochloride Salt Preparation : Reaction with hydrochloric acid in anhydrous ethanol.
Key challenges include optimizing fluorination efficiency and minimizing byproducts. Analytical validation (e.g., NMR, LC-MS) is required to confirm structural integrity and purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to this compound’s monoamine uptake inhibition?
Answer: Discrepancies may arise from differences in assay systems (e.g., in vitro vs. in vivo) or batch variability . To address this:
- Use standardized radioligand binding assays (e.g., [³H]dopamine/serotonin transporters).
- Validate results across multiple cell lines (e.g., HEK293 expressing human transporters).
- Cross-reference with structurally related compounds (e.g., phenmetrazine derivatives) to identify structure-activity relationships (SARs) .
- Ensure batch-to-batch consistency via CoA-reviewed purity and stability data .
Q. What experimental design considerations are critical for in vivo toxicology studies of this compound?
Answer: Given the unknown toxicological profile , adopt a phased approach:
Acute Toxicity Screening : Dose escalation in rodent models (OECD 423 guidelines), monitoring for CNS stimulation or cardiovascular effects.
Metabolite Identification : Use LC-MS/MS to detect fluorinated metabolites in plasma and tissues.
Behavioral Assays : Evaluate locomotor activity and anxiety-like behaviors (e.g., open-field test) to correlate pharmacokinetics with effects.
Include controls for fluorinated byproducts and reference compounds (e.g., non-fluorinated phenetrazine) to isolate toxicity mechanisms .
Q. How can researchers optimize HPLC parameters for separating this compound from structurally similar impurities?
Answer:
- Column : Polar-embedded C18 (e.g., Waters XBridge Shield RP18) to resolve polar metabolites.
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, ramp to 50% B over 15 min.
- Detection : UV at 207–210 nm (optimal for aromatic/fluorinated compounds) .
- Validation : Assess linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) per ICH Q2(R1). Compare retention times with reference standards from qualified suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
